molecular formula C14H10ClNO4S2 B1451499 1-(Phenylsulfonyl)indole-3-sulfonyl chloride CAS No. 535930-73-5

1-(Phenylsulfonyl)indole-3-sulfonyl chloride

Cat. No. B1451499
CAS RN: 535930-73-5
M. Wt: 355.8 g/mol
InChI Key: RZOOMEPNEVZRIT-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)indole-3-sulfonyl chloride is a chemical compound with the molecular formula C14H10ClNO4S2 . It may be used in the preparation of 2-acyl-1-(phenylsulfonyl)indoles and is a starting reagent required for the synthesis of potentially useful intermediates .


Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride involves several steps. Firstly, a deprotonation step using NaH in DMF at 0ºC for 30 minutes, followed by the reaction of the N-anion indole with benzene sulfonyl chloride at room temperature . A subsequent chlorosulfonation step was carried out based on the method employed by Janosik et al . The N-protected indole was made to react with chlorosulfonic acid in acetonitrile at 0ºC, then the reaction was left to reach room temperature, obtaining the resulting sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride is represented by the formula C14H10ClNO4S2 . The average mass is 355.816 Da and the monoisotopic mass is 354.973969 Da .


Chemical Reactions Analysis

The chemical reactions involving 1-(Phenylsulfonyl)indole-3-sulfonyl chloride are complex. For instance, when the reaction was performed without a photocatalyst, 1,3-sulfonyl migration did not occur, and N-tosyl alkynylaniline was converted into N-tosyl indole .

Scientific Research Applications

Synthesis of Biologically Active Alkaloids and Related Analogues

This compound has been used in the synthesis of biologically active alkaloids and related analogues, including pyridocarbazoles, such as the anticancer alkaloid ellipticine, carbazoles, furoindoles, pyrroloindoles, indolocarbazoles, and other substituted indoles .

Diels–Alder Reactions

2- and 3-nitro-1-(phenylsulfonyl)indoles have been used in a variety of Diels–Alder reactions . This reaction is a method used in organic chemistry to build rings of atoms, which is a common structure in many natural and synthetic compounds.

1,3-Dipolar Cycloaddition Reactions

1-(Phenylsulfonyl)indole derivatives have been used in 1,3-dipolar cycloaddition reactions . This is a type of cycloaddition reaction in organic chemistry where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.

Nucleophilic Addition Reactions

1-(Phenylsulfonyl)indole derivatives have also been used in nucleophilic addition reactions . In these reactions, a nucleophile donates a pair of electrons to a substance known as an electrophile, forming a new chemical bond.

Preparation of 2-Acyl-1-(Phenylsulfonyl)indoles

1-(Phenylsulfonyl)indole may be used in the preparation of 2-acyl-1-(phenylsulfonyl)indoles . These compounds can be used as intermediates in the synthesis of various other complex organic compounds.

Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate

1-(Phenylsulfonyl)indole may be used in the synthesis of the potentially useful intermediate, 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate (triflate) . This compound can be used as a starting reagent for the synthesis of various other organic compounds.

Safety And Hazards

The safety data sheet for 1-(Phenylsulfonyl)indole-3-sulfonyl chloride suggests that it is an irritant . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

properties

IUPAC Name

1-(benzenesulfonyl)indole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4S2/c15-21(17,18)14-10-16(13-9-5-4-8-12(13)14)22(19,20)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOOMEPNEVZRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663069
Record name 1-(Benzenesulfonyl)-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)indole-3-sulfonyl chloride

CAS RN

535930-73-5
Record name 1-(Benzenesulfonyl)-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride in the context of the research?

A1: The research highlights a novel and efficient method for synthesizing 1-(Phenylsulfonyl)indole-3-sulfonyl chloride and its pyrrole analog. [] This method involves treating 1-(phenylsulfonyl)indoles and pyrroles with chlorosulfonic acid in acetonitrile, providing a simple and clean route to these valuable compounds. [] The significance lies in the potential of these sulfonyl chlorides as building blocks for further chemical synthesis, particularly in preparing biologically active molecules.

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